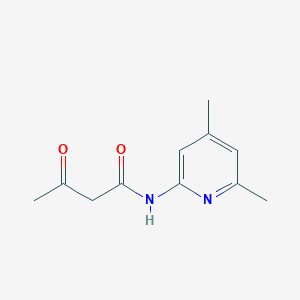

N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide

Overview

Description

Synthesis Analysis

The synthesis of N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide can be achieved through various methods. One versatile approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The resulting compound undergoes oxidative transformation to form this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a ketone group at the 3-position and a 4,6-dimethyl substituent. The nitrogen atom in the pyridine ring contributes to its aromaticity and reactivity .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it may undergo nucleophilic addition reactions, acylation, or condensation reactions with other functional groups. Further studies are needed to explore its reactivity in detail .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

- Studies have explored the synthesis of various nitrogen-containing heterocycles, such as N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, which are synthesized through a three-component condensation of aromatic aldehydes with 5-aminotetrazole and substrates like N,N-dimethyl-3-oxobutanamide. These compounds, characterized by their crystalline nature and solubility properties, highlight the potential for N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide to participate in similar complex synthesis processes aimed at creating new heterocyclic systems with potential scientific applications (Gein et al., 2009).

Potential Biological Applications

- Research into nitrogen-containing heterocycles has shown these compounds possess pharmacological properties against various diseases. For example, derivatives of N-(4-hydroxyphenyl)-3-oxobutanamide were synthesized and tested for their antibacterial effects against both Gram-negative and Gram-positive bacteria. This suggests that this compound could also be investigated for similar biological activities, given its structural similarities with other bioactive nitrogen-containing heterocycles (Hussein et al., 2022).

Chemical Reactivity and Applications

- The reactivity of similar compounds under specific conditions, such as the gold-catalyzed cycloisomerizations of ene-ynamides leading to various carbonyl compounds, demonstrates the potential versatility of this compound in synthetic chemistry for generating complex molecules under mild conditions (Couty et al., 2009).

Environmental Sensing and Analysis

- The development of fluorescent probes for specific chemical detections, such as the selective discrimination of thiophenols over aliphatic thiols, indicates the potential for this compound to be modified or utilized in the creation of sensitive and selective sensors for environmental or biological analyses (Wang et al., 2012).

Safety and Hazards

properties

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7-4-8(2)12-10(5-7)13-11(15)6-9(3)14/h4-5H,6H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUCRBUEUQUXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363094 | |

| Record name | 4G-947 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23600-26-2 | |

| Record name | 4G-947 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

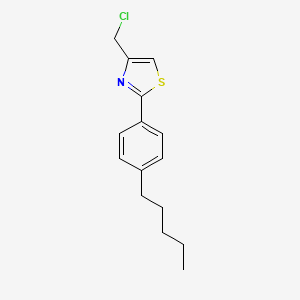

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

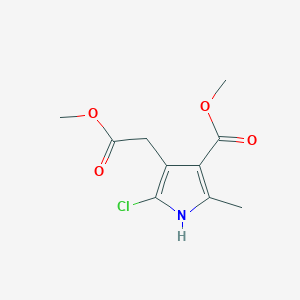

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621264.png)

![1-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-4-[2-(1H-indol-3-yl)ethyl]pyridinium bromide](/img/structure/B1621271.png)